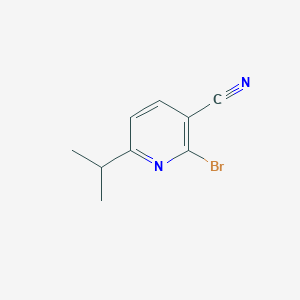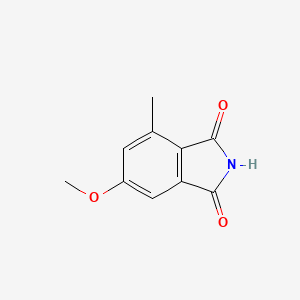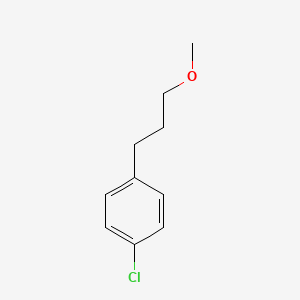
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
概要
説明
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chloro group at the 7th position, an oxo group at the 1st position, and an acetaldehyde group at the 5th position of the benzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chlorobenzofuran and acetaldehyde.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The synthetic route may include steps such as chlorination, oxidation, and condensation reactions to introduce the chloro, oxo, and acetaldehyde groups into the benzofuran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
科学的研究の応用
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
7-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanol: Similar structure but with a hydroxyl group instead of an acetaldehyde group.
7-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetaldehyde group.
Uniqueness
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H7ClO3 |
|---|---|
分子量 |
210.61 g/mol |
IUPAC名 |
2-(7-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-8-4-6(1-2-12)3-7-5-14-10(13)9(7)8/h2-4H,1,5H2 |
InChIキー |
NBLMYAPBSZIHTC-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=CC(=C2)CC=O)Cl)C(=O)O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine](/img/structure/B8643391.png)




![4-Benzylaminothieno[3,2-d]pyrimidine](/img/structure/B8643416.png)




![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)


